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Compound of Interest

Compound Name: 1,3,5-Benzenetricarboxylic acid

Cat. No.: B108450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
1,3,5-Benzenetricarboxylic acid (also known as trimesic acid), a foundational building block
in coordination chemistry, materials science, and pharmaceutical development. The following
sections detail its characteristic signatures in Nuclear Magnetic Resonance (*H NMR, 13C
NMR), Infrared (IR), and Raman spectroscopy, offering a crucial reference for compound
verification, quality control, and further research.

Spectroscopic Data Summary

The inherent Csh symmetry of 1,3,5-Benzenetricarboxylic acid simplifies its spectroscopic
profile, resulting in a limited number of distinct signals in NMR and characteristic vibrational
modes in IR and Raman spectroscopy. The quantitative data are summarized in the tables
below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular symmetry, the *H NMR spectrum is characterized by two singlets. The
chemical shift of the carboxylic acid protons can be broad and is sensitive to solvent,
concentration, and water content.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic Protons (C-
~8.7 Singlet 3H
H)
) Carboxylic Acid
>10 (broad) Singlet (broad) 3H

Protons (-COOH)

Note: Data is typically
acquired in DMSO-de.
The carboxylic acid
proton signal is often
broad and may not be

integrated reliably.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled 3C NMR spectrum displays only three signals, corresponding to the
three unique carbon environments in the molecule.

Chemical Shift (8) ppm Assignment
~130 - 132 Aromatic C-H
~133-135 Aromatic C-COOH (ipso-carbon)
~165 - 168 Carboxylic Acid Carbon (-COOH)

Note: Values are estimated based on typical
chemical shifts for substituted aromatic

carboxylic acids in solvents like DMSO-de.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid groups and the benzene
ring.
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Wavenumber (cm~12)

Intensity

Vibrational Mode
Assignment

O-H stretch of hydrogen-

3300 - 2500 Strong, Broad ) i
bonded carboxylic acid
~3090 Medium Aromatic C-H stretch
C=0 stretch of carboxylic acid
~1720 Strong ]
dimer
~1620 Medium Aromatic C=C ring stretch
Aromatic C=C ring stretch / C-
~1440 Strong )
O-H in-plane bend
) C-O stretch coupled with O-H
~1320 Medium )
in-plane bend
) Out-of-plane O-H bend of
~920 Medium, Broad )
dimer
Out-of-plane aromatic C-H
~730 Strong

bend

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of the

molecule.[1]
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Vibrational Mode

Raman Shift (cm™?) Intensity .
Assignment
~3090 Strong Aromatic C-H stretch
~1605 Strong Aromatic C=C ring stretch
~1425 Medium Aromatic ring stretch
Symmetric ring breathing
~1000 Very Strong
mode
~860 Medium Ring vibration
~744 Medium In-plane C-C bend
~630 Medium Ring deformation

Experimental Methodologies

The data presented in this guide are typically obtained using standard high-resolution
spectroscopic techniques. The following protocols outline the general procedures for sample
preparation and analysis.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1,3,5-Benzenetricarboxylic acid is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-de
(DMSO-de), due to the compound's good solubility in this solvent. Tetramethylsilane (TMS) is
commonly used as an internal standard for chemical shift referencing (& = 0.00 ppm).

e Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or
higher).

e 1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include
a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width covering the range of 0-15 ppm.

e 13C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum
to single lines for each carbon environment. A larger number of scans and a longer
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relaxation delay are often required compared to *H NMR due to the lower natural abundance
and longer relaxation times of the 13C nucleus.

IR and Raman Spectroscopy

o Sample Preparation: As 1,3,5-Benzenetricarboxylic acid is a solid at room temperature,
spectra are acquired using solid-state sampling techniques.

o For IR (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed under high pressure in a die to form a thin, transparent pellet.

o For IR (ATR): A small amount of the powdered sample is placed directly onto the crystal
(e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
Pressure is applied to ensure good contact between the sample and the crystal.

o For FT-Raman: The crystalline powder sample is typically placed in a glass vial or a small
aluminum cup and positioned in the instrument's sample holder for analysis.[1] No specific
sample preparation is usually needed.

¢ Instrumentation:

o IR: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of
the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from

the sample spectrum.

o Raman: A Fourier Transform (FT) or dispersive Raman spectrometer equipped with a laser
source (e.g., Nd:YAG at 1064 nm for FT-Raman to minimize fluorescence) is used.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationship between the molecular structure and its key spectroscopic signals.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.
Structure and key spectroscopic assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acid: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108450#1-3-5-benzenetricarboxylic-acid-
spectroscopic-data-h-nmr-c-nmr-ir-raman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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